molecular formula C₃₁H₄₈O₁₂ B1140732 Simvastatin Acyl-beta-D-glucuronide CAS No. 463962-56-3

Simvastatin Acyl-beta-D-glucuronide

Katalognummer: B1140732
CAS-Nummer: 463962-56-3
Molekulargewicht: 612.71
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Simvastatin Acyl-beta-D-glucuronide is a metabolite of simvastatin, a widely used lipid-lowering agent. This compound is formed through the conjugation of simvastatin acid with glucuronic acid, a process known as glucuronidation. This metabolite plays a significant role in the pharmacokinetics and pharmacodynamics of simvastatin, influencing its metabolism, excretion, and overall efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin Acyl-beta-D-glucuronide involves the enzymatic conjugation of simvastatin acid with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes in the liver. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and optimal pH and temperature conditions to facilitate the enzymatic activity.

Industrial Production Methods

Industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The product is then purified using techniques such as high-pressure liquid chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Simvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid.

    Lactonization: It can cyclize to form simvastatin lactone.

    Transacylation: The acyl group can be transferred to other nucleophilic centers.

Common Reagents and Conditions

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Lactonization: Favored under physiological pH conditions.

    Transacylation: Requires nucleophilic reagents such as amines or alcohols.

Major Products Formed

    Simvastatin Acid: Formed through hydrolysis.

    Simvastatin Lactone: Formed through lactonization.

    Acylated Products: Formed through transacylation reactions.

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Pharmacokinetics

Simvastatin is administered as a lactone prodrug, which is converted in the body to its active hydroxy acid form. This conversion involves the formation of an acyl glucuronide intermediate, which is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3. The glucuronidation process affects the drug's bioavailability and efficacy:

  • Formation of Active Metabolites : The acyl-beta-D-glucuronide conjugate of simvastatin is essential for the conversion to its lactone form, which exhibits lipid-lowering effects. Studies indicate that this metabolic pathway may significantly influence the overall therapeutic outcomes of simvastatin treatment .
  • Species Variability : Research has shown marked differences in intrinsic clearance rates among species (dogs, rats, and humans), suggesting that pharmacokinetic profiles can vary widely based on genetic factors and species-specific enzymatic activity .

Clinical Case Studies

Several clinical case studies have highlighted the implications of simvastatin acyl-beta-D-glucuronide in adverse drug reactions and treatment efficacy:

  • Adverse Drug Reactions : A notable case involved a 46-year-old woman who experienced acute renal and hepatic injury during treatment with simvastatin. Upon discontinuation of the drug, her condition improved significantly, underscoring the importance of monitoring glucuronidation-related side effects .
  • Pharmacogenetic Considerations : Genetic variations in UGT enzymes can lead to differing responses to simvastatin therapy. A study involving 1,100 patients revealed associations between specific UGT polymorphisms and variations in low-density lipoprotein cholesterol levels, indicating that genetic profiling could guide personalized treatment strategies .

Research Methodologies

The study of this compound has also advanced through various analytical methodologies:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : A validated LC-MS method has been developed for the simultaneous determination of simvastatin and its acid form in human plasma. This technique allows for precise pharmacokinetic studies, enhancing our understanding of how glucuronidation influences drug metabolism .

Therapeutic Implications

The applications of this compound extend into therapeutic contexts:

  • Cholesterol Management : As part of the metabolic pathway for simvastatin, this acyl glucuronide contributes to the overall efficacy of statins in lowering cholesterol levels. Statins are proven to reduce cardiovascular risks significantly, making understanding their metabolic pathways critical for optimizing therapy .
  • Drug Interactions : Awareness of how simvastatin interacts with other medications via glucuronidation pathways is essential for preventing adverse drug reactions. Clinicians must consider these interactions when prescribing concomitant therapies .

Wirkmechanismus

Simvastatin Acyl-beta-D-glucuronide exerts its effects primarily through its role as a metabolite of simvastatin. The compound is involved in the conversion of simvastatin to its active form, simvastatin acid, which inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels. The glucuronidation process also facilitates the excretion of simvastatin, thereby influencing its pharmacokinetics.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Atorvastatin Acyl-beta-D-glucuronide
  • Cerivastatin Acyl-beta-D-glucuronide
  • Rosuvastatin Acyl-beta-D-glucuronide

Uniqueness

Simvastatin Acyl-beta-D-glucuronide is unique in its specific metabolic pathway and the enzymes involved in its formation. While other statins also undergo glucuronidation, the specific enzymes and reaction conditions can vary, leading to differences in pharmacokinetics and pharmacodynamics. Additionally, the rate of lactonization and hydrolysis can differ among these compounds, influencing their overall efficacy and safety profiles.

Biologische Aktivität

Simvastatin, a widely used HMG-CoA reductase inhibitor, is primarily employed for lowering cholesterol levels and reducing cardiovascular risks. Its biological activity is significantly influenced by its metabolites, particularly the acyl-beta-D-glucuronide form. This article delves into the biological activity of Simvastatin Acyl-beta-D-glucuronide, exploring its metabolic pathways, pharmacological effects, and implications for drug interactions.

Metabolism and Formation of Acyl-beta-D-glucuronide

Simvastatin is administered as an inactive lactone that is metabolically activated to its hydroxy acid form. This transformation involves the formation of acyl-beta-D-glucuronide through the action of UDP-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3. These enzymes catalyze the glucuronidation process, resulting in metabolites that exhibit varying biological activities.

Key Metabolic Pathways

  • Conversion to Active Form : Simvastatin lactone is hydrolyzed to its active beta-hydroxy acid form.
  • Glucuronidation : The active form undergoes conjugation with glucuronic acid, forming acyl-beta-D-glucuronide.
  • Lactonization : The acyl-beta-D-glucuronide can spontaneously cyclize to regenerate the lactone form under physiological conditions .

Biological Activity

The biological activity of this compound extends beyond cholesterol-lowering effects. It has been observed to influence various enzymatic pathways and drug interactions.

Enzymatic Inhibition

Research indicates that this compound can inhibit cytochrome P450 (CYP) enzymes, particularly CYP3A4. This inhibition can lead to significant drug-drug interactions, especially with other medications metabolized by the same pathway. For instance:

  • CYP3A4 Inhibition : Time-dependent inhibition was noted for several glucuronides, including this compound, which may alter the pharmacokinetics of co-administered drugs .

Pharmacological Effects

The acyl-beta-D-glucuronide form exhibits distinct pharmacological properties:

  • Potent Lipid-Lowering Effects : Similar to its parent compound, it contributes to lowering LDL cholesterol levels.
  • Variable Clearance Rates : Studies have shown interspecies variability in clearance rates, with dogs exhibiting the highest intrinsic clearance for Simvastatin compared to humans and rats .

Clinical Implications

Several studies have highlighted the clinical significance of understanding the metabolic pathways of Simvastatin:

  • Genetic Variability : Genetic polymorphisms in UGT enzymes can affect the efficacy and safety profile of Simvastatin therapy. For example, variations in UGT1A1 can lead to altered glucuronidation rates, impacting drug levels in patients .
  • Drug Interactions : Co-administration with potent CYP inhibitors (e.g., cyclosporine) has been shown to markedly increase systemic exposure to Simvastatin, necessitating dose adjustments .

Research Data Table

StudyFindingsImplications
Identified UGT1A1 and UGT1A3 as key enzymes for glucuronidationHighlights genetic variability in drug metabolism
Demonstrated species differences in intrinsic clearance ratesSuggests need for careful dosing in different populations
Found time-dependent inhibition of CYP3A4 by glucuronidesIndicates potential for significant drug-drug interactions

Eigenschaften

IUPAC Name

(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLYTKVVBICSHZ-AWTWTUOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.